(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate
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Description
(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate is a useful research compound. Its molecular formula is C22H16O6S and its molecular weight is 408.42. The purity is usually 95%.
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Biological Activity
The compound (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate is a complex organic molecule featuring a benzofuran core and thiophene moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The compound's structure integrates several functional groups that contribute to its biological activity. The benzofuran ring is a significant pharmacophore in many biologically active molecules, while the thiophene group enhances its potential interactions with biological targets. The 3,4-dimethoxybenzoate moiety may influence solubility and reactivity, further affecting the compound's pharmacokinetics.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities:
- Antioxidant Activity : Compounds with benzofuran structures have shown significant antioxidant properties, which can protect against oxidative stress-related diseases.
- Antimicrobial Effects : Various derivatives have demonstrated antibacterial and antifungal activities. For example, benzofuran derivatives have been noted for their efficacy against pathogens like Staphylococcus aureus and Candida albicans .
- Antitumor Properties : Some studies report that benzofuran compounds exhibit cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .
Monoamine Oxidase Inhibition
A study focused on the synthesis of benzofuran-thiazolylhydrazone derivatives found that certain compounds exhibited strong inhibition of monoamine oxidase (MAO) enzymes. The IC50 values for these inhibitors ranged from 0.073 μM to over 1 μM for MAO-A and MAO-B enzymes . This suggests that structural modifications involving benzofuran can enhance MAO inhibitory activity.
Cytotoxicity Testing
In vitro cytotoxicity tests conducted on NIH3T3 mouse fibroblast cells showed that some synthesized derivatives were non-toxic at concentrations exceeding 100 μM. This highlights the importance of evaluating both efficacy and safety in drug development .
Structure-Activity Relationship (SAR)
The biological activity of This compound can be analyzed through SAR studies:
Structural Feature | Biological Activity |
---|---|
Benzofuran Core | Antioxidant, Anticancer |
Thiophene Moiety | Antimicrobial |
Dimethoxy Group | Enhanced solubility and reactivity |
These features suggest that modifications to the core structure can significantly impact biological outcomes.
Properties
IUPAC Name |
[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 3,4-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6S/c1-25-17-8-5-13(10-19(17)26-2)22(24)27-14-6-7-16-18(11-14)28-20(21(16)23)12-15-4-3-9-29-15/h3-12H,1-2H3/b20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLXJQAYABPFGS-NDENLUEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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